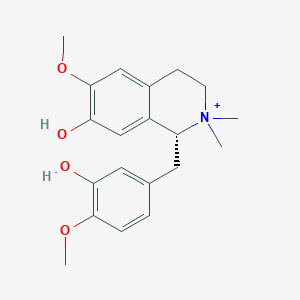

(R)-tembetarine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26NO4+ |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |

InChI |

InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m1/s1 |

InChI Key |

ABSDACFLIMOXJY-MRXNPFEDSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Tembetarine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tembetarine is a quaternary benzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic properties, including antibacterial and anti-diabetic activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, quantitative analysis, and insights into its potential biological signaling pathways.

Natural Sources

This compound has been predominantly isolated from plants of the Menispermaceae family, with Tinospora cordifolia being a significant source. The stems of Tinospora cordifolia, a climbing shrub native to the Indian subcontinent, are particularly rich in this alkaloid. While other species within the Ziziphus genus are known to produce related alkaloids, Tinospora cordifolia remains the most cited and well-documented natural source for the isolation of tembetarine.

Isolation and Purification of this compound from Tinospora cordifolia

The isolation of this compound from the stems of Tinospora cordifolia involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Experimental Protocol

1. Plant Material and Extraction:

-

Dried and powdered stems of Tinospora cordifolia are subjected to extraction with ethanol. The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Initial Column Chromatography: The crude ethanolic extract is subjected to silica gel column chromatography. A step-wise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity.[1]

-

Two-Stage Column Chromatography for Active Fraction: The fractions showing the presence of alkaloids (as determined by thin-layer chromatography) are pooled and subjected to a second stage of column chromatography for further purification.[1]

-

Medium Pressure Liquid Chromatography (MPLC): Final purification is achieved using MPLC to yield pure this compound.[2]

The isolation workflow is depicted in the following diagram:

Quantitative Data

The yield and purity of this compound are critical parameters in its isolation. The following table summarizes the available quantitative data from the ethanolic extract of Tinospora cordifolia stems.

| Parameter | Value | Reference |

| Yield of Crude Ethanolic Extract | Not Reported | |

| Yield of Purified this compound | 0.33% (w/w of crude extract) | [2] |

| Purity of Isolated this compound | High (Confirmed by spectroscopic methods) | [2] |

Spectroscopic Data for this compound

The structural elucidation of the isolated this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values | Reference |

| ¹H-NMR (DMSO-d₆, δ ppm) | 3.16 (s, 3H), 3.36 (s, 3H), 3.80 (s, 6H), 4.73 (m, 1H), 6.00 (s, 1H), 6.45-7.10 (m, 4H), 8.99 (s, 2H) | [2] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 71.1 (C-1), 50.3 & 54.5 (N-CH₃), 50.5 (C-3), 22.9 (C-4), 123.2 (C-4a), 111.6 (C-5), 146.6 (C-6), 146.4 (C-7), 114.7 (C-8), 119.0 (C-8a), 36.7 (C-α), 128.5 (C-1'), 116.3 (C-2'), 144.6 (C-3'), 147.7 (C-4'), 112.1 (C-5'), 120.2 (C-6'), 55.9 (6-OCH₃), 55.6 (4'-OCH₃) | [2] |

| Mass Spectrometry (MS) | m/z (%): 343 (M⁺, 6), 206 (3), 192 (100), 177 (20), 149 (8), 148 (7), 142 (17), 128 (7), 127 (8), 58 (75) | [2] |

Potential Biological Signaling Pathways

This compound has been reported to possess antibacterial and anti-diabetic properties. While detailed mechanistic studies are ongoing, preliminary findings suggest its interaction with key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Some natural compounds have been shown to inhibit this pathway. It is plausible that the anti-inflammatory effects of plants containing tembetarine may be partly mediated through the inhibition of the NF-κB pathway.

Interaction with Beta-1 Adrenergic Receptor

Tembetarine has been shown to interact with the beta-1 adrenergic receptor. These receptors are pivotal in cardiovascular function. The interaction of this compound with this receptor could modulate downstream signaling cascades, although the precise nature of this interaction (agonist or antagonist) requires further investigation.

References

The Biosynthesis of (R)-Tembetarine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of (R)-tembetarine, a quaternary benzylisoquinoline alkaloid (BIA), in plants. The guide details the enzymatic steps from the primary precursor, L-tyrosine, to the final product, presenting quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the pathway and its regulation.

Introduction to this compound and its Biosynthetic Origin

This compound is a quaternary ammonium BIA derived from the central intermediate (S)-reticuline. Its biosynthesis involves a series of enzymatic reactions, including condensation, methylation, hydroxylation, and stereochemical inversion, before the final N-methylation step. This pathway is a branch of the complex network of BIA metabolism, which gives rise to a wide array of pharmacologically active compounds. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing this compound and related compounds in heterologous systems for pharmaceutical applications.

The Biosynthetic Pathway from L-Tyrosine to this compound

The biosynthesis of this compound begins with the conversion of L-tyrosine into (S)-norcoclaurine, the common precursor for all BIAs. This is followed by a series of modifications to yield the pivotal branch-point intermediate, (S)-reticuline. A key stereochemical inversion then converts (S)-reticuline to (R)-reticuline, the direct precursor of this compound. The final step is the quaternization of the nitrogen atom of (R)-reticuline.

Pathway Overview

Quantitative Data of Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

| Enzyme | Abbreviation | Substrate(s) | Product | Plant Source | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | Thalictrum flavum | 700 (for 4-HPAA) | - | 7.0 | 40 |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine, SAM | (S)-Coclaurine | Coptis japonica | 3.95 (for SAM), 2230 (for (R,S)-norlaudanosoline) | - | - | - |

| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine, SAM | (S)-N-Methylcoclaurine | Coptis japonica | 380 (for norreticuline), 650 (for SAM) | - | 7.0 | - |

| N-Methylcoclaurine 3'-Hydroxylase | CYP80B1 | (S)-N-Methylcoclaurine, NADPH, O2 | (S)-3'-Hydroxy-N-methylcoclaurine | Eschscholzia californica | 15 | - | 7.5 | 35 |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine, SAM | (S)-Reticuline | Coptis japonica | - | - | - | - |

| Reticuline Epimerase | STORR/REPI | (S)-Reticuline | (R)-Reticuline | Papaver somniferum | - | - | - | - |

| Reticuline N-Methyltransferase | RNMT | (R)-Reticuline, SAM | This compound | Papaver somniferum | 11.2 ± 1.2 | 0.051 ± 0.001 | - | - |

| Reticuline N-Methyltransferase | RNMT | (S)-Reticuline, SAM | (S)-Tembetarine | Papaver somniferum | 12.3 ± 1.1 | 0.055 ± 0.001 | - | - |

| Reticuline N-Methyltransferase | RNMT | S-adenosyl-L-methionine | - | Papaver somniferum | 29.8 ± 3.1 | 0.053 ± 0.002 | - | - |

Note: Some kinetic data were determined using analogs of the natural substrates, as indicated in the source literature. "-" indicates data not available in the searched literature.

Experimental Protocols for Key Enzyme Assays

This section provides detailed methodologies for the key enzymatic reactions in the this compound biosynthetic pathway.

Norcoclaurine Synthase (NCS) Assay

Objective: To determine the activity of NCS by measuring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

Materials:

-

Purified recombinant NCS enzyme

-

Dopamine hydrochloride

-

4-HPAA

-

HEPES buffer (100 mM, pH 7.5)

-

Ascorbic acid

-

DMSO

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture (500 µL) containing 100 mM HEPES buffer (pH 7.5), 5 mM ascorbic acid, 10 mM dopamine, 1 mM 4-HPAA, and 20% (v/v) DMSO.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a defined amount of purified NCS enzyme (e.g., 0.5 mg).

-

Incubate the reaction at 30°C for a specified time (e.g., 24 hours) with shaking.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of (S)-norcoclaurine using a validated LC-MS method. Quantify the product by comparing its peak area to a standard curve of authentic (S)-norcoclaurine.

Norcoclaurine 6-O-Methyltransferase (6OMT) Assay

Objective: To measure the activity of 6OMT by quantifying the conversion of (S)-norcoclaurine to (S)-coclaurine.

Materials:

-

Purified recombinant 6OMT enzyme

-

(S)-Norcoclaurine

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture (100 µL) containing 100 mM Tris-HCl buffer (pH 7.5), a defined concentration of (S)-norcoclaurine (e.g., 1 mM), and a defined concentration of SAM (e.g., 500 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding the purified 6OMT enzyme.

-

Incubate at 37°C for a set time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Clarify the mixture by centrifugation.

-

Analyze the supernatant for the formation of (S)-coclaurine using LC-MS. Quantify the product against a standard curve.

Coclaurine N-Methyltransferase (CNMT) Assay

Objective: To determine CNMT activity by measuring the N-methylation of (S)-coclaurine to (S)-N-methylcoclaurine.

Materials:

-

Purified recombinant CNMT enzyme

-

(S)-Coclaurine

-

S-adenosyl-L-methionine (SAM)

-

Phosphate buffer (100 mM, pH 7.0)

-

Methanol

-

LC-MS system

Procedure:

-

Set up a reaction mixture (100 µL) containing 100 mM phosphate buffer (pH 7.0), a specific concentration of (S)-coclaurine (e.g., 500 µM), and SAM (e.g., 500 µM).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the purified CNMT enzyme.

-

Incubate at 37°C for a defined duration (e.g., 60 minutes).

-

Terminate the reaction with methanol.

-

Process the sample as described for the 6OMT assay.

-

Analyze the formation of (S)-N-methylcoclaurine by LC-MS and quantify using a standard curve.

N-Methylcoclaurine 3'-Hydroxylase (CYP80B) Microsomal Assay

Objective: To measure the 3'-hydroxylation of (S)-N-methylcoclaurine by CYP80B expressed in microsomes.

Materials:

-

Microsomes prepared from yeast or insect cells expressing CYP80B and a cytochrome P450 reductase.

-

(S)-N-Methylcoclaurine

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture (200 µL) containing 100 mM potassium phosphate buffer (pH 7.5), a defined amount of microsomal protein, and (S)-N-methylcoclaurine (e.g., 50 µM).

-

Pre-incubate the mixture at 35°C for 5 minutes.

-

Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 35°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge at high speed to pellet the microsomes.

-

Analyze the supernatant for the product, (S)-3'-hydroxy-N-methylcoclaurine, using LC-MS.

3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) Assay

Objective: To determine the activity of 4'OMT by monitoring the formation of (S)-reticuline.

Materials:

-

Purified recombinant 4'OMT enzyme

-

(S)-3'-Hydroxy-N-methylcoclaurine

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Methanol

-

LC-MS system

Procedure:

-

Combine in a 100 µL reaction volume: 100 mM Tris-HCl buffer (pH 7.5), (S)-3'-hydroxy-N-methylcoclaurine (e.g., 200 µM), and SAM (e.g., 500 µM).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction with the addition of purified 4'OMT enzyme.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction and process the sample as described for the other methyltransferase assays.

-

Analyze for (S)-reticuline formation by LC-MS.

Reticuline Epimerase (STORR/REPI) Assay

Objective: To measure the conversion of (S)-reticuline to (R)-reticuline.

Materials:

-

Purified recombinant STORR/REPI enzyme or microsomes containing the enzyme.

-

(S)-Reticuline

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Methanol

-

Chiral HPLC system

Procedure:

-

Prepare a reaction mixture (200 µL) containing 100 mM potassium phosphate buffer (pH 7.5), (S)-reticuline (e.g., 100 µM), and NADPH (e.g., 1 mM).

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding the STORR/REPI enzyme preparation.

-

Incubate at 30°C for a desired time.

-

Stop the reaction with methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant using a chiral HPLC method capable of separating (S)- and (R)-reticuline to determine the extent of epimerization.

Reticuline N-Methyltransferase (RNMT) Assay[1]

Objective: To determine the N-methyltransferase activity of RNMT on (R)-reticuline.[1]

Materials:

-

Purified recombinant RNMT enzyme.[1]

-

(R)-Reticuline.[1]

-

S-adenosyl-L-methionine (SAM).[1]

-

Tris-HCl buffer (100 mM, pH 8.0).

-

Methanol.[1]

-

LC-MS system.[1]

Procedure:

-

Prepare a standard reaction mixture (100 µL) containing 100 mM Tris-HCl (pH 8.0), 500 µM (R)-reticuline, and 500 µM SAM.[1]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 1 µg of purified RNMT enzyme.[1]

-

Incubate the reaction at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of methanol.[1]

-

Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated protein.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Analyze the formation of this compound (m/z 344) and the consumption of (R)-reticuline (m/z 330) by LC-MS.[1]

-

Quantify the product by comparing the peak area to a standard curve of authentic tembetarine.[1]

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control and potentially through the spatial organization of enzymes.

Transcriptional Co-expression Network

Genes involved in BIA biosynthesis are often co-expressed, suggesting a coordinated transcriptional regulation.[2][3] This co-expression can be visualized as a network where genes with similar expression patterns are linked. Transcription factors, such as those from the WRKY family, have been identified as key regulators of BIA pathways.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosine phosphorylation and protein degradation control the transcriptional activity of WRKY involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (R)-tembetarine

An In-depth Technical Guide to (R)-Tembetarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, spectroscopic characterization, and relevant biological signaling pathways of this compound. This compound is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities. It is obtained by the methylation of the tertiary amino function of (R)-reticuline[1].

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound have been primarily determined through computational methods and are cataloged in public chemical databases. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [1] |

| Molecular Formula | C₂₀H₂₆NO₄⁺ | [1] |

| Molecular Weight | 344.4 g/mol | [1][2] |

| Exact Mass | 344.18618331 Da | [1][2] |

| CAS Number | 18446-73-6 (for Tembetarine) | [2][3][4] |

| Appearance | Powder | [3] |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | [2] |

| Complexity | 443 | [1] |

| Formal Charge | +1 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Rotatable Bond Count | 4 |[2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

|---|---|---|

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| DMSO | Soluble | [3] |

| Acetone | Soluble |[3] |

Spectroscopic Analysis and Experimental Protocols

The structural elucidation and confirmation of this compound, like other alkaloids, rely on a combination of spectroscopic techniques. While specific experimental records for this compound are not publicly detailed, standard protocols for these methods are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[5][6] 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the precise structure and stereochemistry of complex natural products.

General Experimental Protocol for NMR:

-

Sample Preparation: A pure sample of the analyte (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:

-

¹H NMR: To determine the number, environment, and coupling of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D Experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the molecular structure.

-

-

Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is essential for confirming its molecular weight and elemental composition.[7][8] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and identifying specific compounds like tembetarine in plant extracts.[9]

General Experimental Protocol for LC-MS/MS:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered. For complex matrices like plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for sample cleanup.

-

Chromatographic Separation (LC): The sample is injected into an HPLC or UPLC system. A reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a modifier like formic acid to improve ionization.

-

Mass Analysis (MS): The eluent from the LC is directed to the mass spectrometer source (e.g., Electrospray Ionization - ESI).

-

Full Scan MS (MS1): The instrument scans a range of m/z values to detect the protonated parent ion [M]⁺ or [M+H]⁺, confirming the molecular weight. For this compound, this would be m/z 344.4.

-

Tandem MS (MS/MS or MS²): The parent ion is isolated, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information and increases the confidence of identification.[9]

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of functional groups within a molecule.[10][11] It is a valuable tool for identifying the presence of specific bonds, such as O-H (hydroxyls), C-H (aromatic and aliphatic), and C-O (ethers), which are all present in this compound.

General Experimental Protocol for FT-IR:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted.

-

Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, providing a characteristic "fingerprint."

Caption: General workflow for isolation and characterization.

Biological Activity and Signaling Pathways

This compound and related compounds from plants like Tinospora cordifolia have been investigated for various biological activities. These activities are often mediated through the modulation of key cellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[12][13] It is a downstream effector of the PI3K/Akt pathway.[13] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated. Some natural compounds, including alkaloids found in extracts containing tembetarine, have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting this pathway.[12] Inhibition of mTOR prevents the phosphorylation of its downstream targets, leading to a halt in protein synthesis and cell cycle progression, ultimately triggering apoptosis.

Caption: Inhibition of the mTOR signaling pathway.

Beta-Adrenergic Receptor Interaction

Computational docking studies have explored the interaction of tembetarine with adrenergic receptors. For instance, tembetarine has been modeled to interact with the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR) involved in regulating cardiac function.[14] The binding affinity and inhibitory constant were calculated to be -6.25 kcal/mol and 36.45 μM, respectively, with hydrogen bonds predicted to form with asparagine and threonine residues in the receptor's binding pocket.[14] This suggests a potential modulatory role of this compound on the adrenergic system.

References

- 1. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Tembetarine | CAS:18446-73-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Tembetarine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. rNMR: open source software for identifying and quantifying metabolites in NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Mass Spectrometry Selected Reaction Monitoring Method for Quantitation and Pharmacokinetic Study of Stepharine in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 11. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Traditional Chinese medicine compounds modulate signaling pathways to improve cardiac-related pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(R)-tembetarine: A Technical Guide to its Discovery and Core Scientific Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tembetarine, a benzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside detailed experimental protocols, quantitative biological data, and an exploration of its known signaling pathways. The information is presented to support further research and development efforts related to this natural compound.

Introduction and Historical Background

This compound is structurally related to (R)-reticuline, from which it is derived through the methylation of the tertiary amino function. This structural characteristic places it within a well-studied family of alkaloids with significant biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value |

| IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |

| Molecular Formula | C₂₀H₂₆NO₄⁺ |

| Molecular Weight | 344.4 g/mol |

| Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |

| CAS Number | 16771-84-1 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activities of tembetarine. This information is critical for assessing its potential therapeutic applications and for guiding future structure-activity relationship (SAR) studies.

| Biological Activity | Assay/Model | Target/Cell Line | Value |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | Bacillus cereus | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL | ||

| Minimum Bactericidal Concentration (MBC) | Bacillus cereus | 128 µg/mL | |

| Staphylococcus aureus | 256 µg/mL | ||

| Cytotoxicity | IC₅₀ | L929 cells | 1162.24 - 2290.00 µg/mL |

| HEK293 cells | 1376.67 - 2585.06 µg/mL | ||

| Receptor Binding | Inhibitory Constant (Ki) | Beta-1 Adrenergic Receptor | 36.45 µM[5] |

Experimental Protocols

General Protocol for the Isolation of this compound from Ziziphus Species

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for alkaloids from plant materials.

4.1.1. Plant Material Collection and Preparation

-

Collect fresh plant material (e.g., stem bark of Ziziphus mauritiana).

-

Air-dry the plant material in the shade at room temperature for 7-10 days.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

4.1.2. Extraction

-

Perform a Soxhlet extraction on the powdered plant material (approx. 500 g) with methanol (2 L) for 48 hours.

-

Alternatively, conduct maceration by soaking the plant powder in methanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude methanol extract.

4.1.3. Acid-Base Partitioning

-

Suspend the crude methanol extract in 5% aqueous hydrochloric acid (HCl).

-

Partition the acidic solution with n-hexane to remove non-polar compounds. Discard the n-hexane layer.

-

Basify the aqueous layer to pH 9-10 with ammonium hydroxide (NH₄OH).

-

Extract the basic aqueous solution with chloroform or dichloromethane multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract to yield the crude alkaloid fraction.

4.1.4. Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with Dragendorff's reagent.

-

Pool the fractions containing the compound of interest and concentrate.

-

Perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Conceptual Enantioselective Synthesis of this compound

Conceptual Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

General Synthetic Steps:

-

Preparation of Precursors: Synthesize the required dopamine and phenylacetaldehyde derivatives with appropriate protecting groups.

-

Asymmetric Pictet-Spengler Reaction: Condense the dopamine derivative with the phenylacetaldehyde derivative in the presence of a chiral catalyst or with a chiral auxiliary to stereoselectively form the tetrahydroisoquinoline core of (R)-reticuline.

-

Deprotection and Modification: Remove protecting groups and perform any necessary functional group modifications to yield (R)-reticuline.

-

Quaternization: Methylate the tertiary amine of (R)-reticuline using a suitable methylating agent (e.g., methyl iodide) to afford this compound.

Signaling Pathways

This compound has been shown to interact with the beta-1 adrenergic receptor.[5] This interaction suggests a modulation of the beta-adrenergic signaling pathway, a critical pathway in various physiological processes, particularly in the cardiovascular system.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist, such as this compound, to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

References

- 1. Constituents of Zizyphus Species: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. phcogrev.com [phcogrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Ziziphus jujuba: Applications in the Pharmacy and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Pharmacological Activities of (R)-tembetarine: A Technical Guide

(R)-tembetarine , also known as N-methyl-(R)-coclaurine , is a benzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known and putative pharmacological activities of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.

Quantitative Data: Antibacterial and Cytotoxic Activities

| Parameter | Organism/Cell Line | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus cereus | 32-64 µg/mL | [1] |

| Staphylococcus aureus | 32-64 µg/mL | [1] | |

| Minimum Bactericidal Concentration (MBC) | Bacillus cereus | 128-256 µg/mL | [1] |

| Staphylococcus aureus | 128-256 µg/mL | [1] | |

| Half-maximal Inhibitory Concentration (IC50) - Cytotoxicity | L929 (murine fibroblast) | 1162.24 - 2290.00 µg/mL | [1] |

| HEK293 (human embryonic kidney) | 1376.67 - 2585.06 µg/mL | [1] |

Experimental Protocols

The antibacterial activity of this compound is typically assessed using broth microdilution methods to determine the MIC and MBC values.

-

Bacterial Strains: Bacillus cereus and Staphylococcus aureus are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Preparation of this compound: The compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The cytotoxic effect of this compound on mammalian cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: L929 (murine fibroblast) and HEK293 (human embryonic kidney) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Experimental Workflow: Antibacterial and Cytotoxicity Testing

Potential Anti-Diabetic Activity

The anti-diabetic potential of this compound is an emerging area of research, with computational studies suggesting a possible mechanism of action involving the beta-1 adrenergic receptor.

Quantitative Data: Predicted Receptor Interaction

| Parameter | Target | Value | Method | Reference |

| Inhibitory Constant (Ki) | Beta-1 Adrenergic Receptor | 36.45 µM (predicted) | Molecular Docking | [2] |

Proposed Signaling Pathway: Beta-1 Adrenergic Receptor in Diabetes

In the context of diabetes, the signaling of the beta-1 adrenergic receptor in cardiac tissue is often dysregulated. While direct evidence for this compound's effect on this pathway is pending, its predicted interaction suggests a potential modulatory role. The canonical signaling cascade involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing cellular metabolism and function.

Experimental Protocols for Future Investigation

To experimentally validate the anti-diabetic potential, an alpha-glucosidase inhibition assay can be performed. This enzyme is a key target for controlling postprandial hyperglycemia.

-

Enzyme and Substrate: Alpha-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Assay Procedure: The assay is typically conducted in a 96-well plate. This compound at various concentrations is pre-incubated with the alpha-glucosidase solution in a phosphate buffer (pH 6.8).

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

-

Incubation and Termination: The mixture is incubated at 37°C. The reaction is stopped by adding a solution of sodium carbonate.

-

Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

This assay measures the direct effect of this compound on glucose uptake in fat cells, a crucial process in maintaining glucose homeostasis.

-

Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are treated with various concentrations of this compound, with insulin often used as a positive control.

-

Glucose Uptake Measurement: Cells are incubated with a glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

-

Analysis: For radioactive glucose, cells are lysed, and the radioactivity is measured using a scintillation counter. For fluorescent analogs, the fluorescence intensity is measured using a plate reader or flow cytometry. The rate of glucose uptake is then calculated.

Potential Melanogenesis Inhibitory Activity

This compound has been reported to possess melanogenesis inhibitory activity, suggesting its potential use in cosmetic or therapeutic applications for hyperpigmentation disorders.

Proposed Signaling Pathway: Inhibition of Melanogenesis

The production of melanin is primarily regulated by the microphthalmia-associated transcription factor (MITF), which in turn is controlled by the cAMP response element-binding protein (CREB). Inhibition of this pathway leads to a reduction in the expression of key melanogenic enzymes like tyrosinase.

Experimental Protocols for Future Investigation

This assay directly measures the inhibitory effect of this compound on tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Enzyme and Substrate: Mushroom tyrosinase is commonly used with L-DOPA as the substrate.

-

Assay Procedure: The assay is performed in a 96-well plate. This compound at various concentrations is mixed with the tyrosinase solution in a phosphate buffer (pH 6.8).

-

Reaction Initiation: The reaction is started by adding L-DOPA.

-

Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time. The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

This cell-based assay quantifies the effect of this compound on melanin production in a relevant cell model.

-

Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.

-

Treatment: Cells are seeded in plates and treated with various concentrations of this compound, often in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).

-

Melanin Extraction: After a set incubation period (e.g., 48-72 hours), the cells are harvested and lysed (e.g., with NaOH). The melanin is then solubilized.

-

Quantification: The melanin content is quantified by measuring the absorbance of the lysate at 405 nm and normalizing it to the total protein content.

Conclusion

This compound exhibits confirmed antibacterial activity against Gram-positive bacteria with a relatively low cytotoxicity profile in the tested cell lines. Its potential as an anti-diabetic agent, suggested by computational modeling of its interaction with the beta-1 adrenergic receptor, warrants further experimental validation through enzymatic and cell-based assays. Similarly, the reported melanogenesis inhibitory activity requires quantification and mechanistic elucidation using established in vitro models. The detailed protocols and visualized pathways provided in this guide serve as a foundation for future research and development efforts focused on harnessing the therapeutic potential of this compound.

References

In Silico Prediction of (R)-Tembetarine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tembetarine, a natural alkaloid, has demonstrated potential therapeutic activities, including antibacterial and anti-diabetic effects.[1][2] However, its precise molecular targets remain largely unelucidated. This guide provides a comprehensive in silico framework for identifying and validating the protein targets of this compound. By leveraging a multi-faceted computational approach encompassing reverse docking and pharmacophore modeling, we can generate a high-confidence list of putative targets. Subsequent experimental validation is crucial to confirm these predictions. This document outlines detailed methodologies for both the computational prediction and the experimental validation phases, offering a roadmap for researchers seeking to unravel the pharmacological mechanisms of this compound and other natural products.

Introduction

Natural products are a rich source of novel therapeutic agents.[3][4] this compound, a benzylisoquinoline alkaloid, has been isolated from various plant species and has reported antibacterial and anti-diabetic properties.[1][2] Understanding the molecular basis of these activities is paramount for its development as a potential therapeutic lead. In silico target prediction methods offer a rapid and cost-effective strategy to hypothesize the protein targets of small molecules.[5][6] These computational techniques, including reverse docking and pharmacophore modeling, play a pivotal role in modern drug discovery by narrowing down the vast search space of potential biological interactions.[7][8]

This technical guide presents a structured workflow for the in silico prediction of this compound's targets, followed by detailed protocols for their experimental validation.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for this compound involves a consensus approach, integrating multiple computational methods to enhance the reliability of the predictions.[3][4]

Ligand Preparation

The three-dimensional structure of this compound is the starting point for all in silico studies.

-

Structure Retrieval: The 3D conformer of this compound can be obtained from chemical databases such as PubChem (CID: 826075).[9]

-

Energy Minimization: The retrieved structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[8][10]

-

Target Protein Library: A comprehensive library of 3D protein structures should be compiled. This can include databases like the Protein Data Bank (PDB), focusing on proteins relevant to antibacterial and anti-diabetic pathways.

-

Docking Simulation: Molecular docking simulations are performed using software such as AutoDock Vina or Glide.[11][12] The ligand, this compound, is docked into the binding sites of each protein in the library.

-

Scoring and Ranking: The resulting protein-ligand complexes are scored based on their binding affinity (e.g., kcal/mol).[1] Targets are then ranked according to their predicted binding energies.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[13][14][15]

-

Ligand-Based Pharmacophore Modeling: This approach is used when a set of known active ligands for a particular target is available.[15] A common features pharmacophore model is generated from these ligands and then used to screen for other molecules, like this compound, that fit the model.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of a potential target protein is known, a pharmacophore model can be generated based on the key interaction points within the binding site.[13][16] this compound can then be fitted to this model to assess its potential as a binder.

Consensus Scoring and Target Prioritization

The results from reverse docking and pharmacophore modeling are integrated to generate a high-confidence list of predicted targets. Targets that are identified by multiple methods are prioritized for experimental validation.

Workflow Diagram

Caption: In silico target prediction workflow for this compound.

Data Presentation: Hypothetical Predicted Targets

The following table summarizes hypothetical high-confidence targets for this compound identified through the in silico workflow.

| Target ID (PDB) | Target Name | Biological Function | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Consensus Rank |

| 2ZE9 | Beta-1 Adrenergic Receptor | G-protein coupled receptor | -8.5 | 0.89 | 1 |

| 1KZN | Dihydrofolate Reductase | Folic acid metabolism | -7.9 | 0.82 | 2 |

| 3F88 | Peroxisome Proliferator-Activated Receptor Gamma | Nuclear receptor | -8.2 | 0.75 | 3 |

| 1J4I | DNA Gyrase Subunit B | DNA replication | -7.5 | 0.79 | 4 |

Experimental Protocols for Target Validation

Experimental validation is essential to confirm the computationally predicted interactions.[17][18][19]

Binding Assays

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified recombinant target protein on a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable buffer.

-

Flow the this compound solutions over the sensor chip.

-

Measure the change in the refractive index at the chip surface, which is proportional to the binding of this compound to the immobilized protein.

-

Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

-

Isothermal Titration Calorimetry (ITC):

-

Place the purified target protein in the sample cell of the calorimeter.

-

Fill the injection syringe with a concentrated solution of this compound.

-

Perform a series of small injections of this compound into the protein solution.

-

Measure the heat released or absorbed during each injection.

-

Integrate the heat changes and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Enzyme Inhibition Assays (for enzyme targets)

-

General Protocol:

-

Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction (e.g., by adding a cofactor or changing the temperature).

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Thermal Shift Assay (CETSA)

-

Protocol:

-

Treat cultured cells with this compound or a vehicle control.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Analyze the soluble protein fraction by Western blotting using an antibody specific for the predicted target protein.

-

A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

-

Experimental Validation Workflow

Caption: Experimental validation workflow for predicted targets.

Signaling Pathway Analysis

Once a target is validated, it is crucial to understand its role in relevant signaling pathways.

Hypothetical Signaling Pathway for a Validated Target (e.g., PPARγ)

If Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is confirmed as a target, its activation by this compound could modulate pathways involved in adipogenesis, insulin sensitivity, and inflammation, consistent with its reported anti-diabetic activity.

Caption: Simplified PPARγ signaling pathway activated by this compound.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. This approach not only accelerates the understanding of its mechanism of action but also facilitates its potential development as a novel therapeutic agent. The methodologies described herein are broadly applicable to the target identification of other natural products, thus contributing to the advancement of drug discovery from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. dovepress.com [dovepress.com]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

- 11. youtube.com [youtube.com]

- 12. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Account Suspended [thepharma.net]

- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. helda.helsinki.fi [helda.helsinki.fi]

The Nexus of Reticuline Biosynthesis and (R)-Tembetarine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of reticuline, a pivotal intermediate in the synthesis of numerous benzylisoquinoline alkaloids, and clarifies the direct biochemical relationship of (R)-tembetarine to this pathway. This document furnishes detailed enzymatic data, comprehensive experimental protocols, and visual diagrams of the involved biochemical processes to support advanced research and development in alkaloid synthesis and drug discovery.

Introduction: Reticuline as a Central Hub in Alkaloid Biosynthesis

Reticuline is a crucial branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. The stereochemistry of reticuline is paramount, with the (S)-enantiomer being the precursor to many BIAs, including morphine and codeine, following epimerization to the (R)-enantiomer. This guide focuses on the enzymatic cascade leading to the formation of (S)-reticuline and its subsequent conversion to (R)-reticuline, which is then N-methylated to produce this compound.

The Biosynthetic Pathway from Tyrosine to (S)-Reticuline

The biosynthesis of (S)-reticuline initiates from the amino acid L-tyrosine, which is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors undergo a series of enzymatic reactions to yield (S)-reticuline. The core enzymatic steps are outlined below.

Key Enzymes and Reactions

The formation of (S)-reticuline from dopamine and 4-HPAA is catalyzed by a sequence of four key enzymes:

-

Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[1][2]

-

Coclaurine N-Methyltransferase (CNMT): Mediates the N-methylation of (S)-norcoclaurine to produce (S)-coclaurine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that hydroxylates (S)-N-methylcoclaurine at the 3' position to yield (S)-3'-hydroxy-N-methylcoclaurine.[3][4]

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT): Catalyzes the final O-methylation step to produce (S)-reticuline.[5][6]

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative kinetic data for the enzymes involved in the biosynthesis of (S)-reticuline. This data is essential for understanding the efficiency and substrate specificity of each enzymatic step.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |

| Dopamine | Sigmoidal (Hill coeff. = 1.8) | - | Thalictrum flavum | [2] |

| 4-HPAA | 335 | - | Thalictrum flavum | [2] |

| Dopamine | Sigmoidal (Hill coeff. = 1.98) | - | Thalictrum flavum | [7] |

| 4-HPAA | 700 | - | Thalictrum flavum | [7] |

Table 2: Kinetic Parameters of Coclaurine N-Methyltransferase (CNMT)

| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Source Organism | Reference |

| (S)-Norcoclaurine | 265 ± 31 | 31.9 ± 1.1 | Coptis japonica | [8] |

| Heliamine | 311 ± 18 | 35.9 ± 0.6 | Coptis japonica | [8] |

Table 3: Kinetic Parameters of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |

| (S)-N-methylcoclaurine | 15 | - | Eschscholzia californica | [3][4] |

| (S)-N-methylcoclaurine | 28.2 | 1.5 | Corydalis yanhusuo | [9] |

Table 4: Kinetic Parameters of 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT)

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |

| (R,S)-6-O-methylnorlaudanosoline | - | - | Coptis japonica | [5] |

| (R,S)-laudanosoline | - | - | Coptis japonica | [5] |

Note: A dash (-) indicates that the value was not reported in the cited source.

The Formation of this compound

This compound is not a direct intermediate in the biosynthesis of reticuline. Instead, it is a quaternary ammonium cation derived from (R)-reticuline through N-methylation. The formation of this compound involves two key steps following the synthesis of (S)-reticuline:

-

Epimerization of (S)-Reticuline: (S)-reticuline is converted to its (R)-enantiomer, (R)-reticuline. This stereochemical inversion is catalyzed by a bifunctional enzyme known as reticuline epimerase (REPI), which possesses both an oxidase and a reductase domain. The process proceeds via a 1,2-dehydroreticuline intermediate.[3][10]

-

N-methylation of (R)-Reticuline: The tertiary amine of (R)-reticuline is methylated by a reticuline N-methyltransferase (RNMT), using SAM as the methyl donor, to form the quaternary ammonium ion this compound.[11]

Visualizing the Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and a representative experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays in the reticuline biosynthesis pathway.

Norcoclaurine Synthase (NCS) Activity Assay

This protocol is adapted from methods used for the characterization of NCS from Thalictrum flavum.

Principle: The formation of (S)-norcoclaurine from dopamine and 4-HPAA is monitored by HPLC or LC-MS.

Reagents:

-

Assay Buffer: 100 mM HEPES buffer, pH 7.5.

-

Substrates: 10 mM Dopamine hydrochloride in water, 1 mM 4-hydroxyphenylacetaldehyde (4-HPAA) in DMSO.

-

Cofactor/Protectant: 5 mM Ascorbic acid in water (prepare fresh).

-

Enzyme: Purified NCS or cell lysate containing NCS.

-

Quenching Solution: Acetonitrile with 1% (v/v) trifluoroacetic acid (TFA).

Procedure:

-

Prepare a reaction mixture (total volume 500 µL) containing:

-

100 µL of 100 mM HEPES buffer (pH 7.5)

-

50 µL of 10 mM dopamine

-

50 µL of 1 mM 4-HPAA

-

50 µL of 5 mM ascorbic acid

-

Variable volume of enzyme solution

-

Adjust to 500 µL with sterile water.

-

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate at 30°C with shaking for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 500 µL of quenching solution.

-

Centrifuge the mixture to pellet precipitated protein (e.g., 14,000 x g for 10 minutes).

-

Analyze the supernatant for (S)-norcoclaurine formation using reverse-phase HPLC with UV detection (e.g., 280 nm) or LC-MS for confirmation.[5]

Coclaurine N-Methyltransferase (CNMT) Activity Assay

This protocol is based on a colorimetric assay or can be adapted for HPLC analysis.

Principle: The N-methylation of a substrate like norcoclaurine is coupled to the production of S-adenosyl-L-homocysteine (SAH), which can be detected. Alternatively, the formation of the N-methylated product can be directly measured by HPLC.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrates: 1 mM (S)-Norcoclaurine, 1 mM S-adenosyl-L-methionine (SAM).

-

Enzyme: Purified CNMT.

-

Quenching Solution: 10% Trichloroacetic acid (TCA).

Procedure for HPLC-based assay:

-

Prepare a reaction mixture (total volume 100 µL) containing:

-

50 µL of 50 mM Tris-HCl (pH 7.5)

-

10 µL of 1 mM (S)-Norcoclaurine

-

10 µL of 1 mM SAM

-

Variable volume of purified CNMT

-

Adjust to 100 µL with sterile water.

-

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10% TCA.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for the formation of (S)-coclaurine by reverse-phase HPLC.

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) Activity Assay

This protocol is for a microsomal-based assay, as CYP80B1 is a membrane-bound cytochrome P450 enzyme.[12][13][14]

Principle: The hydroxylation of (S)-N-methylcoclaurine is dependent on NADPH and a cytochrome P450 reductase. The formation of (S)-3'-hydroxy-N-methylcoclaurine is monitored by HPLC or LC-MS.

Reagents:

-

Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5.

-

Substrate: 1 mM (S)-N-methylcoclaurine in DMSO.

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

-

Enzyme Preparation: Microsomal fraction containing heterologously expressed CYP80B1 and a compatible cytochrome P450 reductase.

-

Quenching Solution: Ice-cold acetonitrile.

Procedure:

-

Prepare a reaction mixture (total volume 200 µL) containing:

-

100 µL of 100 mM Potassium phosphate buffer (pH 7.5)

-

2 µL of 1 mM (S)-N-methylcoclaurine

-

Microsomal preparation (e.g., 50 µg of total protein)

-

Adjust volume with buffer.

-

-

Pre-warm the mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system or NADPH.

-

Incubate at 35°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet membranes and proteins.

-

Analyze the supernatant for the formation of (S)-3'-hydroxy-N-methylcoclaurine by HPLC or LC-MS.

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) Activity Assay

This protocol is similar to the CNMT assay, focusing on O-methylation.[15]

Principle: The transfer of a methyl group from SAM to the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to form (S)-reticuline is monitored by HPLC.

Reagents:

-

Assay Buffer: 0.3 M Tris-HCl, pH 7.5, containing 25 mM sodium ascorbate.

-

Substrates: 1 mM (S)-3'-hydroxy-N-methylcoclaurine, 1 mM SAM.

-

Enzyme: Purified 4'-OMT.

-

Quenching Solution: Methanol.

Procedure:

-

Prepare a reaction mixture (total volume 100 µL) containing:

-

50 µL of assay buffer

-

10 µL of 1 mM (S)-3'-hydroxy-N-methylcoclaurine

-

10 µL of 1 mM SAM

-

Variable volume of purified 4'-OMT

-

Adjust to 100 µL with sterile water.

-

-

Incubate at 30°C for 1 hour.[15]

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant for the formation of (S)-reticuline by reverse-phase HPLC with UV detection at 280 nm.[15]

Conclusion

This technical guide has detailed the enzymatic pathway leading to the biosynthesis of (S)-reticuline and its subsequent conversion to (R)-reticuline and ultimately this compound. The provided quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways offer a comprehensive resource for researchers in the fields of plant biochemistry, synthetic biology, and drug development. A thorough understanding of these enzymatic steps is critical for the successful engineering of microbial systems for the production of valuable benzylisoquinoline alkaloids and for the development of novel therapeutic agents.

References

- 1. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Benzylisoquinoline Alkaloid Research

For Researchers, Scientists, and Drug Development Professionals

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites with a long and storied history in medicine. This guide provides an in-depth technical overview of the core aspects of BIA research, focusing on their pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids are nitrogen-containing compounds characterized by a benzyl group attached to an isoquinoline core. They are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. For centuries, crude plant extracts containing these alkaloids have been utilized in traditional medicine. The isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century marked a pivotal moment in pharmacology, paving the way for the discovery and characterization of over 2,500 different BIAs.[1]

These compounds exhibit a remarkable range of pharmacological effects, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties. Prominent examples include the analgesic morphine, the cough suppressant codeine, the antimicrobial berberine, the anticancer agent noscapine, and the vasodilator papaverine.[2] The complex stereochemistry of many BIAs often makes their chemical synthesis economically unviable, thus plants remain the primary commercial source.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of prominent benzylisoquinoline alkaloids, providing a comparative overview of their biological activities, pharmacokinetic profiles, and toxicities.

Table 1: Anticancer and Antimicrobial Activity of Selected Benzylisoquinoline Alkaloids

| Alkaloid | Activity | Cell Line/Organism | IC50 / MIC (µM) | Reference(s) |

| Berberine | Anticancer | A549 (Lung Carcinoma) | 1.95 | [4] |

| Anticancer | OVCAR-3 (Ovarian Carcinoma) | >100 | [4] | |

| Antimicrobial | Staphylococcus aureus | 9.9 | [5] | |

| Antimicrobial | Escherichia coli | 39.6 | [5] | |

| Sanguinarine | Anticancer | A431 (Skin Squamous Cell Carcinoma) | 4.0 | [6] |

| Anticancer | A388 (Skin Squamous Cell Carcinoma) | 4.0 | [6] | |

| Antimicrobial | Mycobacterium phlei | 6-25 mg/L | [1] | |

| Noscapine | Anticancer | Various | Varies | [7] |

| Papaverine | Antiviral | HIV | ED50: 5.8 | [8] |

| Anolobine | Antimicrobial | Gram-positive bacteria | MIC90: 12-50 mg/L | [1] |

| Anonaine | Antimicrobial | Candida albicans | MIC: 3-12 mg/L | [1] |

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration; ED50: Half maximal effective dose.

Table 2: Pharmacokinetic Parameters of Selected Benzylisoquinoline Alkaloids

| Alkaloid | Parameter | Value | Species | Administration Route | Reference(s) |

| Codeine | Bioavailability | ~94% | Human | Oral | [5] |

| Tmax | ~1 hour | Human | Oral | [5] | |

| Half-life (t½) | ~3 hours | Human | Oral | [5] | |

| Excretion | ~90% renal | Human | Oral | [5] | |

| Papaverine | Half-life (t½) | 1.0 ± 0.2 hours | Rat | Intravenous | [9] |

| Noscapine | Half-life (t½) | 6.2 ± 2.2 hours | Rat | Intravenous | [9] |

| Berberine | Bioavailability | <1% | Human | Oral | [10] |

| Metabolism | Extensive first-pass | Human | Oral | [10] |

Tmax: Time to reach maximum plasma concentration.

Table 3: Acute Toxicity of Selected Benzylisoquinoline Alkaloids

| Alkaloid | LD50 | Species | Administration Route | Reference(s) |

| Berberine | 23 mg/kg | Mouse | Intraperitoneal | [10] |

| 329 mg/kg | Mouse | Oral | [10] | |

| 205 mg/kg (sulfate) | Rat | Intraperitoneal | [10] | |

| Sanguinarine | 1,658 mg/kg | Rat | Oral | [10] |

| 29 mg/kg | Rat | Intravenous | [10] | |

| >200 mg/kg | Rabbit | Dermal | [10] |

LD50: Median lethal dose.

Key Signaling Pathways and Mechanisms of Action

Benzylisoquinoline alkaloids exert their diverse pharmacological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for three well-studied BIAs: morphine, berberine, and sanguinarine.

Morphine and the Opioid Receptor Signaling Pathway

Morphine's analgesic effects are primarily mediated through its interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[11] Activation of MOR leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and pain transmission.[12]

Berberine and the AMPK Signaling Pathway

Berberine has garnered significant attention for its metabolic regulatory effects, which are largely attributed to its ability to activate AMP-activated protein kinase (AMPK).[8] AMPK acts as a cellular energy sensor. Berberine-mediated AMPK activation can occur through various mechanisms, including a lysosomal pathway, and leads to the inhibition of anabolic processes and the stimulation of catabolic pathways, thereby improving glucose and lipid metabolism.[13][14]

Sanguinarine and the Induction of Apoptosis

Sanguinarine exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of key signaling cascades such as the MAPK and STAT3 pathways.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in benzylisoquinoline alkaloid research.

Extraction and Purification of Benzylisoquinoline Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and purification of BIAs from dried plant material, such as Papaver somniferum capsules.

A. Soxhlet Extraction

-

Preparation of Plant Material: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Soxhlet Apparatus Setup: Place a thimble containing the powdered plant material into the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., methanol or ethanol) and a condenser.[17]

-

Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent extracts the alkaloids and once the chamber is full, the solution is siphoned back into the flask. This process is repeated for several hours to ensure complete extraction.

-

Solvent Evaporation: After extraction, the solvent is removed using a rotary evaporator under reduced pressure to yield a crude alkaloid extract.

B. Acid-Base Extraction for Purification

-

Dissolution of Crude Extract: Dissolve the crude extract in a 5% hydrochloric acid solution. Most alkaloids will form salts and dissolve in the acidic aqueous phase.

-

Removal of Neutral and Acidic Impurities: Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove fats, waxes, and other non-basic impurities. Discard the organic layer.

-

Basification and Alkaloid Extraction: Make the aqueous phase alkaline (pH 9-10) by adding a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are generally insoluble in water.

-

Extraction of Free Bases: Extract the free alkaloid bases from the aqueous solution using an immiscible organic solvent (e.g., chloroform or a chloroform/isopropanol mixture). Repeat the extraction several times to ensure complete recovery.

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a purified alkaloid mixture.

C. Column Chromatography

-

Stationary Phase Preparation: Prepare a column with a suitable adsorbent, such as silica gel or alumina, as the stationary phase.[18]

-

Sample Loading: Dissolve the purified alkaloid mixture in a small amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity (gradient elution). The choice of solvents depends on the specific alkaloids being separated. For instance, a chloroform-methanol gradient is often effective.[19]

-

Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze each fraction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the desired pure alkaloids.

-

Isolation of Pure Alkaloids: Combine the pure fractions and evaporate the solvent to obtain the isolated benzylisoquinoline alkaloids.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of potential anticancer compounds.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzylisoquinoline alkaloid in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[21]

-